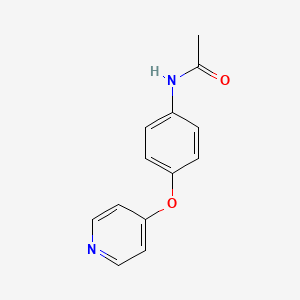![molecular formula C18H12N4O B7542790 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)
2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains both an imidazole and phthalazine ring system, making it a highly complex and versatile molecule.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is not fully understood, but it is thought to work through the inhibition of specific enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and division. Additionally, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been found to reduce inflammation in the body, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Finally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is its versatility in terms of potential applications. This compound has been found to exhibit a wide range of biological activities, making it a valuable tool for researchers in various fields. Additionally, the synthesis method for this compound is relatively straightforward, making it accessible to a wide range of researchers.
One of the limitations of this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its potential therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to develop targeted therapies based on its activity.
Direcciones Futuras
There are several potential future directions for research on 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine. One area of interest is the development of more targeted therapies based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of specific disease states. Finally, there is potential for the development of novel drug delivery systems based on this compound, which may improve its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the condensation of 2-(1-Benzofuran-2-yl)hydrazinecarboxamide with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O/c19-17-12-6-2-3-7-13(12)18-20-14(10-22(18)21-17)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYNPDRCTUTHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CN4C(=N3)C5=CC=CC=C5C(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)

![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)


![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)


